Octane, 1,1-diiodo-

Description

Contextualization of Geminal Diiodoalkanes in Synthetic Chemistry

Beyond their role in generating organometallic species, geminal dihalides, including their diiodo counterparts, exhibit distinctive reactivity patterns. They can undergo reductive dehalogenation, and when treated with strong bases, they have the potential to form highly reactive carbene intermediates nbinno.comrsc.org. The alkylation of diiodomethane (B129776) (CH₂I₂) with alkyl iodides or benzyl (B1604629)/allyl bromides, often employing bases like sodium hexamethyldisilazide (NaHMDS) or lithium hexamethyldisilazide (LiHMDS) at low temperatures, provides a reliable method for synthesizing functionalized geminal diiodoalkanes in good to excellent yields ontosight.aichemdad.com. This synthetic approach has addressed previous limitations concerning incomplete conversion and low functional group tolerance ontosight.ai.

Historical Trajectory of Research on Dihaloalkanes

The study of haloalkanes, a broader class that includes dihaloalkanes, has a long history in organic chemistry. Early examples, such as chloroethane, were produced as far back as the 15th century rsc.org. The systematic synthesis and understanding of these compounds advanced significantly in the 19th century, coinciding with the broader development of organic chemistry and the elucidation of alkane structures rsc.org.

Key methods for the selective formation of carbon-halogen bonds were established during this period and continue to be fundamental in organic synthesis. These include the addition of halogens to alkenes, hydrohalogenation of alkenes, and the conversion of alcohols to alkyl halides rsc.org. For instance, the hydrohalogenation of alkynes can lead to the formation of geminal dihaloalkanes, with the halogen typically attaching to the more substituted carbon atom according to Markovnikov's rule. Dihaloalkanes can also be transformed into alkynes through elimination reactions rsc.org. The historical progression of research has thus laid the groundwork for understanding the synthesis and reactivity of specialized compounds like Octane (B31449), 1,1-diiodo-.

Significance of 1,1-Diiodooctane as a Representative Geminal Diiodide

Octane, 1,1-diiodo- (PubChem CID: 10861468), serves as a specific example within the class of geminal diiodoalkanes nih.gov. Its significance stems from its potential to act as a versatile building block in the synthesis of more complex organic molecules, leveraging the inherent reactivity of the geminal diiodide functionality. As a member of this class, its chemical behavior is expected to align with the general reactivity patterns observed for geminal diiodoalkanes, including their use in generating organometallic reagents for carbon-carbon bond formation and their susceptibility to dehalogenation reactions. While extensive specific research findings or detailed data tables exclusively pertaining to Octane, 1,1-diiodo- were not identified in the available literature, its structural classification implies its potential utility in synthetic pathways where geminal diiodides are employed.

Structure

2D Structure

3D Structure

Properties

CAS No. |

66225-22-7 |

|---|---|

Molecular Formula |

C8H16I2 |

Molecular Weight |

366.02 g/mol |

IUPAC Name |

1,1-diiodooctane |

InChI |

InChI=1S/C8H16I2/c1-2-3-4-5-6-7-8(9)10/h8H,2-7H2,1H3 |

InChI Key |

DKLWRIQKXIBVIS-UHFFFAOYSA-N |

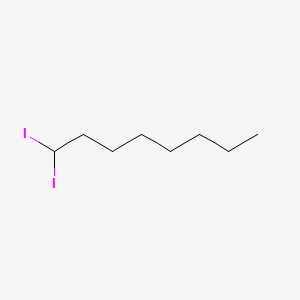

Canonical SMILES |

CCCCCCCC(I)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1 Diiodooctane and Its Homologues

Alkylation Strategies for Geminal Diiodoalkane Synthesis

The alkylation of diiodomethane (B129776) provides a direct route to gem-diiodoalkanes. acs.org This approach has been refined to overcome previous limitations such as incomplete conversion and low tolerance for various functional groups. organic-chemistry.org

Optimized Alkylation of Diiodomethane with Alkyl Iodides

A key strategy in the synthesis of gem-diiodoalkanes is the alkylation of diiodomethyl anions with alkyl iodides. acs.org The choice of the counterion for the diiodomethyl anion plays a crucial role in the reaction's success. acs.orgorganic-chemistry.org

The sodium diiodomethyl anion (NaCHI₂) has been effectively utilized for the synthesis of functionalized gem-diiodoalkanes from alkyl iodides. acs.orgorganic-chemistry.org A modified procedure involves the dropwise addition of a solution of diiodomethane in tetrahydrofuran (B95107) (THF) to a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in a mixture of THF and ether at -78 °C. acs.orgacs.org After a short period, the alkyl iodide substrate is added, and the mixture is slowly warmed to room temperature. acs.org This method has been shown to achieve complete conversion to the diiodide, which is a significant improvement over previous methods that suffered from incomplete reactions. acs.orgacs.org The use of NaCHI₂ has been demonstrated to be compatible with a variety of functional groups. organic-chemistry.org

The lithium diiodomethyl anion (LiCHI₂) is particularly advantageous for the alkylation of more reactive electrophiles like allyl and benzyl (B1604629) bromides. acs.orgorganic-chemistry.org The use of an excess of LiCHI₂ allows for the complete conversion of these substrates with minimal elimination of the diiodide product. acs.orgacs.org Similar to the sodium variant, the reaction is typically carried out by adding a solution of diiodomethane to lithium bis(trimethylsilyl)amide (LiHMDS) in a THF/ether solvent system at -78 °C before the addition of the bromide substrate. acs.org While the lithium anion is reported to have lower thermal stability, it can be effectively used at the more convenient temperature of -78 °C. acs.org

The choice of the alkali metal counterion has a notable effect on the conversion of alkyl iodides to gem-diiodides. acs.org Experimental evidence suggests that the sodium anion performs better than both lithium and potassium variants for the alkylation of alkyl iodides. acs.orgorganic-chemistry.org In a comparative study, the sodium anion provided a significantly higher conversion rate than its lithium and potassium counterparts under similar conditions. acs.org

Table 1: Effect of Alkali Metal Counterion and Reaction Conditions on the Conversion of an Alkyl Iodide to a Gem-Diiodide. acs.org

Functional Group Compatibility in Alkylation Reactions

A significant advancement in these synthetic methodologies is their broad functional group tolerance. thieme-connect.comacs.org The optimized conditions using NaCHI₂ with alkyl iodides have proven successful for substrates containing a range of functional groups. acs.org These include terminal and internal olefins, phenyl rings, silyl (B83357) ethers, benzyl ethers, hindered esters, carbamates, and acetals, all of which provided good to excellent yields with complete conversion. acs.orgorganic-chemistry.org For instance, primary iodides with TBS and benzyl ethers, as well as those with hindered esters and carbamates, have been converted to their corresponding gem-diiodides in high yields. acs.org However, substrates such as methyl esters and β-aryl iodides led to decomposition. acs.org

Table 2: Scope of Modified Conditions for the Alkylation of Diiodomethane with Various Functionalized Alkyl Iodides. acs.org

Methodological Advancements for Enhanced Conversion and Yield

Several methodological advancements have been crucial for achieving high conversion and yield in the synthesis of gem-diiodoalkanes. acs.org One of the key findings was that increasing the number of equivalents of the diiodomethyl anion reagent led to higher conversions. acs.org By employing 5 equivalents of both diiodomethane and NaHMDS, complete conversion (>99%) to the diiodide was reliably obtained. acs.orgacs.org

Furthermore, the reaction temperature was identified as a critical parameter. acs.org While initial procedures were conducted at very low temperatures (e.g., -95 °C), it was discovered that the deprotonation and subsequent reaction could be conveniently performed at -78 °C without compromising the outcome. acs.orgacs.org In fact, at -90 °C, no conversion was observed after 3 hours, highlighting the necessity of a temperature increase. acs.org The use of a mixed solvent system of THF and ether was also found to be important for a cleaner reaction compared to using either solvent alone. acs.org These optimized conditions avoid the problematic separation of the gem-diiodide product from the unreacted alkyl iodide starting material, which was a significant limitation of previous methods. acs.orgacs.org

Exploration of Novel Synthetic Routes to 1,1-Diiodooctane

The development of new synthetic methodologies is crucial for advancing chemical synthesis, offering pathways to create complex molecules with greater efficiency and selectivity. In the context of 1,1-diiodooctane and its homologues, research into novel synthetic routes is driven by the need for milder reaction conditions, broader substrate scope, and improved scalability.

Mechanistic Studies of Emerging Synthetic Pathways

Recent advancements in synthetic chemistry have highlighted the potential of hypervalent iodine reagents in the difunctionalization of alkenes. nih.gov These reagents are attractive due to their stability, low toxicity, and mild reaction conditions. nih.govbeilstein-journals.org The mechanism for the functionalization of alkenes using hypervalent iodine(III) reagents often involves the generation of an iodine(III) species, which can be activated by an acid. beilstein-journals.org The alkene then coordinates to this activated iodine(III) center, leading to a nucleophilic attack that forms the desired product. beilstein-journals.org

For the synthesis of 1,1-diiodoalkanes, a plausible emerging pathway involves the reaction of terminal alkynes with reagents that can deliver two iodine atoms to the same carbon. A switchable protocol for the synthesis of iodoalkynes and diiodoalkenes from terminal alkynes using a combination of zinc iodide (ZnI2) and tert-butyl nitrite (B80452) has been developed. researchgate.net Mechanistic studies suggest that these reactions proceed through a common iodonium (B1229267) intermediate formed directly from the terminal alkyne. researchgate.net While this specific method yields diiodoalkenes, modifications could potentially lead to the desired 1,1-diiodooctane from 1-octyne.

Another area of exploration involves the use of (diacetoxyiodo)benzene (B116549) (DIB) in combination with an iodide source. organic-chemistry.org The mechanism is thought to proceed through a nucleophilic substitution at the hypervalent iodine center, followed by a Michael-type addition of iodide. organic-chemistry.org While primarily used for synthesizing 1-iodoalkynes, understanding this mechanism opens avenues for developing conditions that favor the addition of a second iodine atom to the terminal carbon. organic-chemistry.org

| Pathway | Key Reagents | Proposed Intermediate | Potential for 1,1-Diiodooctane Synthesis |

| Alkyne Di-iodination | ZnI2, tert-butyl nitrite | Iodonium intermediate | High, with modification of existing protocols for diiodoalkenes researchgate.net |

| Hypervalent Iodine Reagent | (diacetoxyiodo)benzene, KI, CuI | Michael-adduct | Moderate, would require significant adaptation from 1-iodoalkyne synthesis organic-chemistry.org |

Scalability and Efficiency Considerations in Novel Syntheses

One-pot syntheses are also highly desirable as they reduce the number of intermediate purification steps, saving time, resources, and reducing waste. rsc.orgmdpi.com The development of a scalable, one-pot synthesis for diaryliodonium salts in a sustainable solvent like ethyl acetate (B1210297) demonstrates the potential for creating complex iodine-containing compounds with impressively low E-factors (a measure of waste produced). rsc.org Applying similar principles to the synthesis of 1,1-diiodooctane could greatly enhance its industrial viability.

| Factor | Consideration | Impact on 1,1-Diiodooctane Synthesis |

| Reaction Type | Flow chemistry vs. Batch processing | Flow chemistry often allows for better control, safety, and scalability. nih.gov |

| Purification | Minimal purification steps | Reduces solvent waste and production time, increasing overall efficiency. nih.gov |

| Reagent Cost | Use of inexpensive starting materials | Directly impacts the economic feasibility of large-scale production. |

| Sustainability | Use of sustainable solvents, low E-factor | Reduces environmental impact and aligns with green chemistry principles. rsc.org |

Indirect Synthetic Routes via Transformation of Precursor Molecules

Indirect routes, which involve the synthesis and subsequent transformation of stable precursor molecules, offer a versatile and often highly controllable approach to generating target compounds like 1,1-diiodooctane.

Potential Derivations from Geminal Diborylalkanes

Geminal diborylalkanes have emerged as highly versatile building blocks in organic synthesis. researchgate.netrsc.org Their utility stems from the unique reactivity of the carbon-boron bonds, which can be selectively transformed into a wide array of functional groups. researchgate.netrsc.org A general method for accessing sterically encumbered geminal bis(boronates) involves converting readily available 1,1-diborylalkanes into the corresponding α-halogenated derivatives. organic-chemistry.org These halogenated intermediates can then serve as electrophiles in subsequent reactions. organic-chemistry.org

This strategy provides a clear, albeit indirect, pathway to 1,1-diiodooctane. The synthesis would begin with the nickel-catalyzed 1,1-diboration of 1-octene (B94956) to produce the corresponding 1,1-diboryloctane. researchgate.net This precursor can then be converted into the target 1,1-diiodooctane through a formal substitution reaction where the boryl groups are replaced with iodine atoms. This modular approach allows for the construction of various gem-diborylalkanes which can then be functionalized as needed. researchgate.net

Proposed Synthetic Sequence:

1,1-Diboration of 1-Octene:

1-Octene + Bis(pinacolato)diboron --(Ni-catalyst)--> 1,1-Bis(pinacolato)boryloctane

Conversion to 1,1-Diiodooctane:

1,1-Bis(pinacolato)boryloctane + Iodine Source --> 1,1-Diiodooctane

This method's strength lies in its modularity and the growing availability of methods to synthesize gem-diborylalkanes. researchgate.netorganic-chemistry.org

Iodine-Incorporating Alkene Functionalization Methods

The direct functionalization of alkenes represents a powerful strategy for the efficient construction of complex molecules. nih.gov Hypervalent iodine(III) reagents have been extensively utilized for the difunctionalization of alkenes, enabling the introduction of two new functional groups across the double bond. nih.govbeilstein-journals.org These reactions are typically initiated by the electrophilic activation of the alkene by the iodine(III) reagent, followed by the introduction of nucleophiles. beilstein-journals.org

An indirect route to 1,1-diiodooctane could be envisioned starting from a vinyl iodide precursor. The synthesis of vinyl iodides can be achieved through various methods. Subsequently, an iodine-incorporating functionalization of the vinyl iodide could potentially yield the desired gem-diiodo compound. Hypervalent iodine chemistry offers a promising avenue for such transformations due to the metal-like properties of iodine(III), which allow for catalytic cycles to be developed. beilstein-journals.org

The general catalytic cycle for hypervalent iodine(III)-catalyzed functionalization of alkenes involves the in-situ generation of the active iodine(III) species from an iodoarene precursor using a suitable terminal oxidant. nih.govbeilstein-journals.org While many current methods focus on adding two different functional groups (heterofunctionalization), adapting these systems to incorporate two iodine atoms onto a single carbon of an alkene derivative is an active area of research.

Elucidation of Reaction Mechanisms and Transformations of 1,1 Diiodooctane

Organometallic Reactions Involving 1,1-Diiodooctane

Interactions with Transition Metals for Reagent Generation

Geminal dihalides, including 1,1-diiodooctane, serve as versatile precursors in a variety of transition-metal-catalyzed reactions. These reactions often involve the generation of highly reactive organometallic species that can participate in subsequent transformations. For instance, geminal dihalides are utilized in cross-coupling reactions and metal-halide exchanges nih.gov.

The interaction of geminal dihalides with low-valent early transition metals, such as titanium(II) species, can lead to the formation of organotitanium intermediates. These intermediates are particularly effective in converting carbonyl compounds into substituted olefins researchgate.net. Furthermore, reducing metals can react with geminal dihalides to form unique reagents that exhibit dual reactivity, capable of acting as carbon nucleophiles or, through elimination, as carbene precursors libretexts.org.

The reduction of geminal dihalides, including diiodides, by reagents such as Lithium Aluminum Hydride (LAH), has been demonstrated to proceed via an electron-transfer mechanism. This pathway results in the formation of radical-derived products. Diiodo analogs generally exhibit higher reactivity towards LAH compared to their dichloro counterparts, a phenomenon attributed to the more favorable reduction potentials of the carbon-iodine bonds acs.org. Similarly, samarium diiodide (SmI2), a potent single-electron reducing agent, can reduce alkyl halides to generate radical intermediates, which are then poised for various radical coupling and cyclization reactions nih.gov.

A summary of typical interactions of geminal diiodides with transition metals is presented in Table 1.

Table 1: Interactions of Geminal Diiodides with Transition Metals

| Transition Metal/Reagent | Primary Role/Intermediate Generated | Synthetic Utility | Key Reference |

| Various Transition Metals | Organometallic species | Cross-coupling, Metal-halide exchange | nih.gov |

| Titanium(II) species | Organotitanium species | Olefin synthesis from carbonyl compounds | researchgate.net |

| Reducing Metals | Carbon nucleophiles, Carbene precursors | Diverse synthetic transformations | libretexts.org |

| Lithium Aluminum Hydride (LAH) | Radical intermediates | Reductive transformations | acs.org |

| Samarium Diiodide (SmI2) | Radical intermediates | Radical coupling, Cyclization reactions | nih.gov |

Radical Reactions and Degradation Mechanisms

Geminal dihalides are recognized as versatile precursors in various radical reactions nih.gov. Their reactivity in these pathways often stems from the relative weakness of the carbon-halogen bonds, particularly carbon-iodine bonds, which can undergo homolytic cleavage.

Photoreactions involving geminal dihalides are typically initiated by the homolytic cleavage of a carbon-halogen bond, leading to the generation of a caged radical pair epa.gov. This primary radical intermediate can then undergo further transformations, including electron transfer, to form an α-halo cationic intermediate epa.gov.

The reduction of geminal dihalides with Lithium Aluminum Hydride (LAH) has been shown to proceed via a single-electron transfer (SET) mechanism, with the detection of radical-derived products. Geminal diiodides are particularly susceptible to this radical pathway, exhibiting higher reactivity compared to their dichloro counterparts due to their more favorable reduction potentials acs.org. Similarly, samarium diiodide (SmI2), a powerful single-electron reducing agent, can reduce alkyl halides to generate radical intermediates that can participate in various carbon-carbon bond-forming reactions nih.gov.

A radical relay strategy has been developed for the β C–H di-halogenation, which can synthesize geminal di-iodides through iterative hydrogen atom transfer (HAT) mechanisms. This method involves the in situ generation of imidate radicals that facilitate selective radical translocation and subsequent halogenation, underscoring the importance of radical pathways in the synthesis and reactivity of geminal diiodides rsc.orgrsc.org.

Regarding degradation, while specific detailed studies on the degradation mechanisms of 1,1-diiodooctane are not extensively covered in the provided search results, the general principle for carbon-iodine bonds is that they are susceptible to homolytic cleavage, especially under UV irradiation researchgate.net. This process generates highly reactive alkyl radicals and iodine radicals. These radicals can then engage in further degradation pathways, such as hydrogen abstraction from the surrounding environment and subsequent rearrangements, leading to the formation of various degradation products researchgate.net.

Photoinduced Degradation and Radical Intermediates

Photoinduced degradation of diiodinated alkanes typically involves the homolytic cleavage of carbon-iodine bonds, leading to the formation of radical intermediates. Studies on 1,8-diiodooctane (B1585395), a common processing additive in organic photovoltaic (OPV) films, have demonstrated its susceptibility to photoinduced degradation, even at low concentrations rsc.org. Under UV-irradiation, 1,8-diiodooctane can initiate degradation processes in solar cells, acting as a photo-acid nih.govresearchgate.net.

The degradation process of 1,8-diiodooctane under UV-irradiation leads to the formation of several species, including iodine, dissolved hydrogen iodide (HI), and carbon-centered radicals nih.govresearchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to identify these products and intermediates. For instance, the presence of vinylic protons in the ¹H NMR spectrum, centered around 5.8 ppm, suggests the formation of alkene radicals resulting from the UV-radiation of 1,8-diiodooctane researchgate.net. This indicates that the cleavage of C-I bonds can lead to subsequent reactions, including elimination, to form unsaturated species.

The formation of these radical intermediates, even in trace amounts (e.g., 20 ppm by mass), can be detrimental to the stability and efficiency of materials like OPV devices, as they can act as radical initiators rsc.org. The observed increase in quantum yield in certain photoinduced reactions is indicative of a chain mechanism promoted by the decomposition of radical-generating species nih.gov.

Table 1: Observed Species from Photoinduced Degradation of 1,8-Diiodooctane

| Species Detected | Method of Detection | Implication | Source |

| Iodine (I₂) | Not specified | Product of C-I bond cleavage | nih.govresearchgate.net |

| Dissolved HI | Not specified | Product of degradation, acts as photo-acid | nih.govresearchgate.net |

| Carbon-centered radicals | ¹H NMR | Intermediates leading to further reactions | nih.govresearchgate.net |

| Alkene radicals | ¹H NMR (vinylic protons) | Formed after UV-radiation of 1,8-diiodooctane | researchgate.net |

Mechanisms of Carbon-Iodine Bond Cleavage

The carbon-iodine bond is generally weaker and more polarizable than other carbon-halogen bonds, making it susceptible to various cleavage mechanisms, including homolytic and heterolytic pathways. While specific mechanisms for 1,1-diiodooctane are not widely detailed, electrochemical reduction studies on related diiodides, such as 1,8-diiodooctane, provide insights into C-I bond cleavage processes.

Electrochemical reduction of 1,8-diiodooctane at carbon cathodes in dimethylformamide (DMF) exhibits irreversible waves corresponding to the cleavage of carbon-halogen bonds researchgate.net. Controlled-potential electrolyses of 1,8-diiodooctane yield a variety of products, including n-octane, 1-octene (B94956), and 1,7-octadiene (B165261) as primary products, along with significant amounts of n-hexadecane researchgate.net.

The product distribution and coulometric data, combined with experiments using deuterium-labeled reagents, suggest that the electrochemical reduction of 1,8-diiodooctane involves both radical and carbanion intermediates researchgate.net. This indicates that both one-electron (homolytic) and two-electron (heterolytic) cleavage pathways can occur for C-I bonds in diiodinated alkanes under reductive conditions. The initial one-electron cleavage of a carbon-iodine bond can yield free alkyl radicals, which can then undergo further reactions such as coupling or disproportionation researchgate.net.

Table 2: Products from Electrochemical Reduction of 1,8-Diiodooctane

| Product Name | Type of Product | Proposed Mechanism Contribution | Source |

| n-Octane | Alkane | Radical and Carbanion | researchgate.net |

| 1-Octene | Alkene | Radical and Carbanion | researchgate.net |

| 1,7-Octadiene | Diene | Radical and Carbanion | researchgate.net |

| n-Hexadecane | Dimerized Alkane | Radical (coupling) | researchgate.net |

Beyond electrochemical methods, photoexcitation can also lead to C-I bond cleavage. For instance, iodoform (B1672029) (CHI₃) undergoes C-I bond cleavage upon photolysis, releasing iodine radicals (I•) and CHI₂ radicals. These radicals can then undergo competing geminate recombination pathways, leading to the recovery of CHI₃ or the formation of an isomer, iso-CHI₂–I rsc.org. This highlights the prevalence of radical pathways in photoinduced C-I bond scission.

Role as a Building Block in Multi-Component Coupling Reactions

In multi-component coupling reactions, multiple reactants are combined in a single step to form complex molecules, often with high atom economy and efficiency researchgate.netrowan.edu. Organoiodides are frequently employed in metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds sigmaaldrich.com. These reactions, such as Heck, Negishi, and Sonogashira couplings, typically involve transition metal catalysts (e.g., palladium or nickel) to facilitate the bond formation between two fragments sigmaaldrich.com.

While 1,1-diiodooctane presents a unique challenge due to the geminal diiodide functionality, which can lead to different reactivity profiles (e.g., potential for carbene formation or highly reactive carbanions), its structure suggests potential applications. For instance, the presence of two iodine atoms on the same carbon could enable sequential or concerted coupling events, or serve as a precursor for generating a highly reactive carbon center for nucleophilic or electrophilic additions. The general utility of diiodides in forming new carbon-carbon bonds, especially in the context of creating longer carbon chains or cyclic structures, is well-established in organic chemistry.

Sophisticated Spectroscopic and Analytical Characterization of 1,1 Diiodooctane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be mapped.

The ¹H NMR spectrum of 1,1-diiodooctane is predicted to display several distinct signals corresponding to the chemically non-equivalent protons in the molecule. The most characteristic signal is that of the methine proton on the carbon bearing the two iodine atoms (H-1).

Chemical Shift (δ): The proton of the CHI₂ group is expected to be significantly deshielded due to the strong electron-withdrawing inductive effect of the two iodine atoms. This would result in a signal appearing far downfield, anticipated to be a triplet in the range of 5.0–5.5 ppm. The protons on the adjacent methylene (B1212753) group (H-2) would also be deshielded, though to a lesser extent, likely appearing as a multiplet around 2.0–2.2 ppm. The remaining methylene protons along the alkyl chain (H-3 to H-7) would produce a complex, overlapping multiplet in the typical aliphatic region of approximately 1.2–1.4 ppm. The terminal methyl group protons (H-8) are the most shielded and would appear furthest upfield as a triplet around 0.9 ppm.

Integration: The relative areas under each signal would correspond to the number of protons responsible for them. The expected integration ratio would be 1:2:10:3 for the H-1, H-2, (H-3 to H-7), and H-8 protons, respectively.

Multiplicity (Splitting Pattern): Spin-spin coupling between adjacent non-equivalent protons would lead to signal splitting. The H-1 signal is expected to be a triplet due to coupling with the two H-2 protons. The H-2 signal would be a multiplet due to coupling with both H-1 and H-3. The signals for H-3 through H-7 would overlap to form a broad multiplet. The H-8 methyl signal would be a triplet, coupling only to the two H-7 protons.

Table 1: Predicted ¹H NMR Data for 1,1-Diiodooctane

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-8 (CH₃) | ~ 0.9 | Triplet (t) | 3H |

| H-3 to H-7 ((CH₂)₅) | ~ 1.2 - 1.4 | Multiplet (m) | 10H |

| H-2 (CH₂-CHI₂) | ~ 2.0 - 2.2 | Multiplet (m) | 2H |

A proton-decoupled ¹³C NMR spectrum of 1,1-diiodooctane would show eight distinct signals, one for each unique carbon atom in the structure.

Chemical Shift (δ): The most notable feature is the chemical shift of the carbon atom bonded to the two iodine atoms (C-1). Due to the "heavy atom effect," where heavy halogens induce a significant upfield (shielding) shift, the C-1 signal is expected to appear at a very low chemical shift, potentially in the range of -20 to -40 ppm. orgchemboulder.comconicet.gov.arresearchgate.netnih.govresearchgate.net The other carbon signals would appear in the typical aliphatic region. C-2 would be slightly deshielded compared to the other methylene carbons due to the proximity of the iodine atoms, appearing around 35-40 ppm. The remaining carbons (C-3 to C-7) would have closely spaced signals between 22 and 32 ppm, while the terminal methyl carbon (C-8) would be the most upfield of the alkyl chain carbons, at approximately 14 ppm. conicet.gov.arresearchgate.netmasterorganicchemistry.com

Table 2: Predicted ¹³C NMR Data for 1,1-Diiodooctane

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (CHI₂) | ~ -20 to -40 |

| C-8 (CH₃) | ~ 14 |

| C-6, C-7 | ~ 22 - 29 |

| C-3, C-4, C-5 | ~ 29 - 32 |

While 1,1-diiodooctane is an achiral molecule with a flexible alkyl chain, advanced 2D NMR techniques would be indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. ipb.ptyoutube.comsemanticscholar.org

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments would be used to differentiate between the carbon signals. A DEPT-90 spectrum would show only the C-1 methine carbon. A DEPT-135 spectrum would show the C-1 methine and C-8 methyl carbons as positive signals, while the C-2 through C-7 methylene carbons would appear as negative signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons on adjacent carbons. Cross-peaks would be expected between H-1/H-2, H-2/H-3, and so on, allowing for the sequential assignment of all protons along the octane (B31449) chain.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the ¹H and ¹³C assignments, for instance, confirming that the proton at ~5.0-5.5 ppm is bonded to the carbon at ~ -20 to -40 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, providing crucial information about the connectivity of the molecular skeleton.

For a simple acyclic molecule like 1,1-diiodooctane, stereochemical elucidation is not a primary concern. However, in more complex chiral molecules, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be used to determine the relative spatial proximity of atoms, which is key to defining stereochemistry. nih.govbath.ac.uk

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the stretching and bending of molecular bonds. Both Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide a unique "fingerprint" of the molecule, with complementary information based on the selection rules for each technique.

The FT-IR spectrum of 1,1-diiodooctane would be dominated by absorptions from the alkyl chain, with a key absorption from the carbon-iodine bonds. libretexts.org

C-H Stretching: Strong absorptions are expected in the 2850–3000 cm⁻¹ region, characteristic of sp³ C-H stretching vibrations from the methyl and methylene groups.

C-H Bending: Methylene (-CH₂-) scissoring and methyl (-CH₃) asymmetric bending vibrations would appear around 1465 cm⁻¹. A weaker band for methyl symmetric bending would be observed near 1375 cm⁻¹.

C-I Stretching: The most diagnostic vibrations for this molecule are the carbon-iodine stretches. The C-I bond is heavy, resulting in low-frequency vibrations. Strong C-I stretching absorptions are expected in the far-infrared region, typically between 485 and 600 cm⁻¹. orgchemboulder.comblogspot.comwpmucdn.comspectroscopyonline.com These bands are often found in the fingerprint region of the spectrum.

-CH₂I Wagging: A wagging vibration of the methylene group adjacent to the iodine atoms may also be observed, typically in the 1150-1200 cm⁻¹ range. blogspot.com

Raman spectroscopy is particularly sensitive to vibrations of non-polar or highly polarizable bonds. Therefore, it is an excellent technique for observing the C-C backbone and the C-I bonds. researchgate.nets-a-s.orghoriba.comlibretexts.org

C-H Stretching: As in IR, C-H stretching modes will appear between 2850 and 3000 cm⁻¹.

C-C Stretching: The C-C single bond stretches of the alkyl backbone, which are often weak in the IR spectrum, will show stronger signals in the Raman spectrum in the 800–1200 cm⁻¹ region.

C-I Stretching: The C-I bond is highly polarizable due to the large electron cloud of the iodine atom. Consequently, the symmetric and asymmetric C-I stretching vibrations are expected to produce a very strong and characteristic signal in the Raman spectrum, anticipated in the 485–510 cm⁻¹ range. s-a-s.org This strong signal makes Raman spectroscopy a particularly useful tool for identifying iodoalkanes.

Table 3: Predicted Vibrational Spectroscopy Data for 1,1-Diiodooctane

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | 2850 - 3000 | 2850 - 3000 | Strong (IR), Medium-Strong (Raman) |

| C-H Bend (CH₂/CH₃) | 1375 - 1465 | 1375 - 1465 | Medium (IR), Weak (Raman) |

| C-C Stretch | Weak | 800 - 1200 | Weak (IR), Medium (Raman) |

Table of Compounds

| Compound Name |

|---|

Interpretation of Diagnostic Spectral Features for Diiodide Moiety

The gem-diiodide moiety (CHI₂) is the most prominent functional group in 1,1-diiodooctane and imparts distinct features in various spectra, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

In ¹H NMR spectroscopy , the single proton on the carbon bearing the two iodine atoms (the methine proton, C1-H) is significantly deshielded due to the powerful electron-withdrawing inductive effect of the two iodine atoms. This results in a characteristic downfield chemical shift, typically observed as a triplet due to coupling with the adjacent methylene (CH₂) protons at the C2 position.

In ¹³C NMR spectroscopy , the C1 carbon atom directly attached to the two iodine atoms experiences a pronounced "heavy atom effect." Instead of a large downfield shift typical for carbons attached to less electronegative halogens, the C1 signal is shifted significantly upfield. This anomalous shielding is a well-documented phenomenon for carbons bonded to iodine and bromine. docbrown.info The remaining carbon signals of the heptyl chain appear in the typical aliphatic region. libretexts.org

Infrared (IR) spectroscopy is used to identify vibrational modes of functional groups. The carbon-iodine (C-I) bond stretches are characteristically found in the low-frequency or "fingerprint" region of the spectrum, typically between 500 and 600 cm⁻¹. libretexts.org The presence of two C-I bonds on the same carbon in 1,1-diiodooctane would give rise to symmetric and asymmetric stretching vibrations within this region. While these peaks confirm the presence of C-I bonds, the complexity of the fingerprint region can make unambiguous assignment challenging without reference spectra. libretexts.org

Please note: The following table contains predicted data based on established principles of spectroscopy and data from analogous iodoalkanes. docbrown.infopdx.edu

| Technique | Structural Unit | Expected Observation | Interpretation |

|---|---|---|---|

| ¹H NMR | -CHI₂- | Triplet, δ ≈ 4.5 - 5.5 ppm | Methine proton deshielded by two iodine atoms, coupled to adjacent CH₂ group. |

| ¹³C NMR | -CHI₂- | δ ≈ -20 to -40 ppm | Strong upfield shift due to the heavy atom effect of iodine. |

| IR Spectroscopy | C-I bonds | Absorptions at ≈ 500-600 cm⁻¹ | Symmetric and asymmetric C-I stretching vibrations. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elucidation of its structure. chemguide.co.uk The molecular formula of 1,1-diiodooctane is C₈H₁₆I₂, giving it a nominal molecular weight of 366 g/mol . In a mass spectrum, the intact ionized molecule is observed as the molecular ion (M⁺•).

Due to the high energy of the ionization process, the molecular ion often undergoes fragmentation. libretexts.org The fragmentation pattern is predictable, based on the relative stability of the resulting carbocations and neutral radicals. libretexts.org For 1,1-diiodooctane, key fragmentation pathways would include:

Loss of an iodine radical: This is often a primary fragmentation step for iodoalkanes, leading to a prominent peak at m/z 239 ([C₈H₁₆I]⁺).

Loss of the heptyl radical: Cleavage of the C1-C2 bond would result in the formation of the [CHI₂]⁺• fragment at m/z 268.

Alkyl chain fragmentation: Common fragmentation of the alkyl chain leads to a series of peaks corresponding to [CₙH₂ₙ₊₁]⁺ ions, with a particularly stable secondary carbocation at m/z 113 ([C₈H₁₇]⁺, after rearrangement) or smaller fragments like m/z 43 ([C₃H₇]⁺) often being prominent.

Loss of HI or I₂: Elimination of hydrogen iodide (HI) or molecular iodine (I₂) from the molecular ion can also occur.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.com This technique is ideally suited for the analysis of volatile and semi-volatile compounds like 1,1-diiodooctane.

In a GC-MS analysis, the sample is first injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. As 1,1-diiodooctane elutes from the column, it enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio, generating a mass spectrum. The retention time from the GC provides an additional layer of identification, while the mass spectrum provides the structural fingerprint based on the fragmentation patterns detailed above.

| m/z | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 366 | [C₈H₁₆I₂]⁺• | Molecular Ion (M⁺•) |

| 239 | [C₈H₁₆I]⁺ | Loss of •I from M⁺• |

| 268 | [CHI₂]⁺• | Loss of •C₇H₁₅ from M⁺• |

| 127 | [I]⁺ | Iodine ion |

| 113 | [C₈H₁₇]⁺ | Heptyl carbocation (after rearrangement and loss of •CHI₂) |

High-Resolution Mass Spectrometry for Accurate Mass Determination

While conventional MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass of ions with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental composition.

The utility of HRMS lies in the fact that the exact mass of an atom is not an integer. For example, the mass of ¹H is 1.00783 amu and the mass of ¹²C is exactly 12.00000 amu. The only stable isotope of iodine is ¹²⁷I, with a mass of 126.90447 amu. Therefore, the theoretical monoisotopic mass of 1,1-diiodooctane (C₈H₁₆I₂) can be calculated with high precision:

(8 x 12.00000) + (16 x 1.00783) + (2 x 126.90447) = 365.93419 amu

An experimental HRMS measurement yielding a mass extremely close to this calculated value would provide strong evidence for the elemental formula C₈H₁₆I₂, distinguishing it from other potential compounds that might have the same nominal mass of 366.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Its application to 1,1-diiodooctane is contingent upon the ability to grow a suitable, stable single crystal or produce a uniform crystalline powder, which can be challenging for long-chain alkyl compounds that are often liquids or low-melting-point solids at ambient temperatures. Currently, there is no publicly available XRD data for 1,1-diiodooctane.

Single-Crystal X-ray Diffraction (if applicable)

Should a suitable single crystal of 1,1-diiodooctane be grown, single-crystal XRD analysis would provide the most complete structural information. By irradiating the crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern, it is possible to determine:

The precise spatial coordinates of every atom in the molecule.

Accurate bond lengths (e.g., C-C and C-I distances) and bond angles.

The conformation of the alkyl chain in the solid state.

The arrangement of molecules within the crystal lattice (crystal packing).

This technique would unambiguously confirm the geminal arrangement of the iodine atoms on the first carbon of the octane chain.

Powder X-ray Diffraction for Bulk Crystalline Characterization

If 1,1-diiodooctane can be obtained as a solid but not as a single crystal, Powder X-ray Diffraction (PXRD) could be employed. In this technique, a sample of the microcrystalline powder, which contains thousands of randomly oriented crystallites, is exposed to an X-ray beam.

The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. While PXRD does not typically yield the detailed atomic coordinates that single-crystal XRD provides, it is highly valuable for:

Identifying the crystalline phase of the bulk material.

Assessing the purity of a crystalline sample.

Detecting the presence of different polymorphs (different crystalline arrangements of the same molecule).

Computational Chemistry and Theoretical Modeling of 1,1 Diiodooctane Systems

Quantum Chemical Calculations

Quantum chemical calculations, rooted in quantum mechanics, are indispensable for probing the electronic structure and energetic properties of molecules. These methods can predict molecular geometries, electronic distributions, and various spectroscopic parameters.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance of accuracy and computational efficiency, making it suitable for larger molecular systems. DFT calculates the electronic structure of a molecule by focusing on the electron density rather than the complex many-electron wavefunction. For 1,1-diiodooctane, DFT can be employed to:

Optimize Molecular Geometry : Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This provides the ground state structure of the molecule.

Analyze Electronic Structure : Investigate properties such as atomic charges, dipole moments, and frontier molecular orbitals (HOMO and LUMO). The energy and spatial distribution of these orbitals are critical for understanding reactivity, as they indicate regions prone to electron donation or acceptance. For example, the presence of two iodine atoms on the same carbon in 1,1-diiodooctane would lead to significant polarization and potentially unique electronic properties compared to other diiodoalkane isomers.

Predict Reactivity : By analyzing the electronic structure, DFT can provide insights into potential reaction sites and the molecule's propensity to undergo certain reactions, such as nucleophilic substitution or radical reactions. Computational studies on diiodoalkanes have been used to investigate reaction mechanisms, for instance, involving hydroxyl radicals researchgate.net. DFT is a robust approach for predicting selectivity in reactions nih.gov.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), offer higher levels of accuracy compared to DFT, as they are derived directly from first principles without empirical parameters. While computationally more demanding, they are invaluable for:

Precise Energy Calculations : Obtaining highly accurate energies for various conformers or intermediates, which is crucial for determining relative stabilities and reaction energetics.

Benchmark Calculations : Providing reference data to validate the performance of more approximate methods like DFT, especially for properties sensitive to electron correlation, such as bond dissociation energies involving C-I bonds.

Transition State Characterization : More accurately describing the electronic structure of transition states, leading to more reliable activation energy predictions for reactions involving 1,1-diiodooctane.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are powerful tools for exploring the dynamic behavior and conformational landscape of molecules over time, especially for flexible systems like 1,1-diiodooctane with its eight-carbon chain. MD simulations involve solving Newton's equations of motion for a system of atoms, allowing the molecule to move according to forces derived from a force field. nih.gov For 1,1-diiodooctane, MD simulations can:

Explore Conformational Space : Identify various stable and meta-stable conformers, and the energy barriers between them. This is particularly relevant for long-chain alkanes, where numerous conformations are possible due to rotation around C-C bonds.

Assess Conformational Flexibility : Quantify the molecule's flexibility and how it changes with temperature or in different environments (e.g., in solution). Parameters like the radius of gyration (Rg) and root mean square deviation (RMSD) can be used to track conformational changes and stability. unram.ac.id

Study Solvent Effects : Investigate how the surrounding solvent molecules interact with 1,1-diiodooctane and influence its preferred conformations and dynamics. For instance, studies have explored the effect of 1,8-diiodooctane (B1585395) as a processing additive in organic solar cells, influencing morphology and charge separation dynamics, highlighting the importance of understanding its behavior in different environments. rsc.org

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies, often employing DFT, are essential for elucidating the detailed step-by-step pathways of chemical reactions involving 1,1-diiodooctane. This involves identifying intermediates and transition states, and calculating their relative energies. studymind.co.uk

Mechanism Elucidation : Computational methods can propose and validate reaction mechanisms, such as those involving the cleavage of C-I bonds, which are known to be susceptible to radical or nucleophilic attack. For instance, the photolysis of diiodoalkanes in the presence of oxygen is a method to produce Criegee intermediates, and theoretical calculations help characterize their structures and spectral parameters. aip.org

Transition State Characterization : Locating and characterizing transition states (TS) on the potential energy surface allows for the calculation of activation energies, which dictate reaction rates. A transition state is identified by having one imaginary frequency in vibrational analysis. nih.gov

Energetic Profiles : Constructing a full energy profile for a reaction, detailing the energies of reactants, intermediates, transition states, and products, provides a comprehensive understanding of the reaction's feasibility and kinetics. Theoretical studies have been used to understand the reaction mechanisms of diiodoalkanes with various reagents. researchgate.netacs.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for structural elucidation and validation.

Infrared (IR) and Raman Spectroscopy : DFT can predict vibrational frequencies and intensities, which correspond to peaks in IR and Raman spectra. These predictions are crucial for assigning experimental bands to specific molecular vibrations and confirming structural features. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Chemical shifts and coupling constants can be predicted using quantum chemical methods, aiding in the assignment of NMR signals and confirming the molecular structure of 1,1-diiodooctane. d-nb.info

UV-Vis Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) can predict electronic excitation energies and oscillator strengths, corresponding to absorption bands in UV-Vis spectra. This is useful for understanding the electronic transitions within the molecule, especially those involving the iodine atoms. mdpi.com

Validation : The predicted spectroscopic data serves as a critical validation point. Good agreement between theoretical predictions and experimental observations enhances confidence in the computationally derived structures and properties. researchgate.net

Computational Exploration of Stereoselectivity and Regioselectivity

For reactions involving 1,1-diiodooctane that could lead to multiple isomeric products, computational methods are invaluable for understanding and predicting the selectivity.

Regioselectivity : This refers to the preference for bond formation at one specific site over other possible sites. Computational studies can analyze the electronic properties (e.g., charge distribution, frontier orbital interactions) of different reaction pathways to determine why one region of the molecule is more reactive than another. nih.govresearchgate.net

Stereoselectivity : This involves the preferential formation of one stereoisomer (e.g., enantiomer or diastereomer) over others. For reactions where new stereocenters are formed, or existing ones are modified, computational methods can evaluate the energy differences between transition states leading to different stereoisomers. This can explain observed stereochemical outcomes or predict them for novel reactions. nih.govdntb.gov.uayoutube.com By comparing the activation energies of competing pathways, computational studies can rationalize and predict the favored product.

Illustrative Data Table: Predicted Electronic Properties of 1,1-Diiodooctane (Hypothetical DFT Results)

| Property | Value (Illustrative) | Unit | Computational Method | Basis Set |

| Total Energy | -1500.00 | Hartree | B3LYP | 6-31G(d) |

| HOMO Energy | -6.50 | eV | B3LYP | 6-31G(d) |

| LUMO Energy | -1.20 | eV | B3LYP | 6-31G(d) |

| Dipole Moment | 2.5 | Debye | B3LYP | 6-31G(d) |

| C1-I Bond Length | 2.15 | Å | B3LYP | 6-31G(d) |

| C1-C2 Bond Length | 1.54 | Å | B3LYP | 6-31G(d) |

| I-C1-I Bond Angle | 110.0 | Degrees | B3LYP | 6-31G(d) |

Illustrative Data Table: Predicted Vibrational Frequencies of 1,1-Diiodooctane (Hypothetical DFT Results)

These values are illustrative and represent the type of data that would be generated from vibrational frequency calculations using DFT.

| Vibrational Mode Description (Illustrative) | Predicted Frequency (Illustrative) | Unit | Intensity (Illustrative) |

| C-H Stretching (Alkyl) | 2920, 2850 | cm⁻¹ | Strong |

| C-I Stretching | 550, 520 | cm⁻¹ | Medium-Strong |

| CH2 Bending | 1460 | cm⁻¹ | Medium |

| C-C Stretching (Skeletal) | 1000-1200 | cm⁻¹ | Weak-Medium |

Strategic Applications of 1,1 Diiodooctane in Organic Synthesis

Mediation of Carbon-Carbon Bond Forming Reactions

The utility of geminal diiodides in carbon-carbon bond forming reactions typically stems from their ability to generate highly reactive carbenoid intermediates. However, the specific application of 1,1-diiodooctane in such reactions is not widely reported in the literature, suggesting limitations or difficulties in its reactivity compared to its shorter-chain counterparts.

Precursors in Olefination Reactions

Olefination reactions involve the formation of a carbon-carbon double bond, often from a carbonyl compound. While diiodomethane (B129776) is a known precursor for methylene (B1212753) transfer in certain olefination reactions, such as the Wittig reaction for introducing a methylene group wikipedia.org, or the Takai olefination which uses iodoform (B1672029) or bromoform (B151600) to form vinyl halides researchgate.net, direct and effective use of 1,1-diiodooctane as a precursor in olefination reactions is not commonly documented. The steric and electronic properties conferred by the longer alkyl chain may hinder the formation or reactivity of the necessary carbenoid species required for efficient olefination.

Reagents for Cyclopropanation Reactions

Cyclopropanation reactions, notably the Simmons-Smith reaction, utilize geminal diiodides (most commonly diiodomethane) in conjunction with zinc or zinc-copper couples to generate organozinc carbenoids that react with alkenes to form cyclopropanes tcichemicals.comwikipedia.org. Despite 1,1-diiodooctane possessing the requisite geminal diiodide functionality, its specific use as a reagent for cyclopropanation reactions is not a prominent feature in synthetic methodologies. This contrasts with the well-established and efficient cyclopropanation achieved with diiodomethane, which is often preferred due to its higher reactivity and more predictable outcomes wikipedia.org.

Intermediates in the Synthesis of Functionalized Organic Molecules

The role of 1,1-diiodooctane as a versatile intermediate for the synthesis of functionalized organic molecules appears to be constrained by its reactivity profile.

Incorporation into Complex Molecular Architectures

There is limited evidence suggesting the successful incorporation of 1,1-diiodooctane into complex molecular architectures. Research has indicated that reactions involving 1,1-diiodoalkanes, including 1,1-diiodooctane, with certain metals like indium powder can be problematic. For instance, reactions with indium in N,N-dimethylformamide (DMF) at room temperature were found to be sluggish. Even at elevated temperatures (above 100 °C), while indium metal was consumed, the reactions primarily yielded intractable polymeric materials upon hydrolysis, indicating a lack of controlled incorporation into discrete, functionalized products ereztech.com.

Utility in Multistep Reaction Sequences

Given the challenges encountered in fundamental reactions, the utility of 1,1-diiodooctane in complex multistep reaction sequences is inherently limited. The formation of undesirable polymeric byproducts and sluggish reactivity observed in initial attempts to utilize this compound suggest that it is not a preferred building block for intricate synthetic pathways where precise control over reaction outcomes and product purity is paramount ereztech.com.

Precursors for Specialized Organometallic Reagents

1,1-Diiodooctane, as a geminal diiodide, has been explored as a precursor for generating organometallic reagents. However, its effectiveness in this role is often problematic. Studies involving the reaction of 1,1-diiodoalkanes, including 1,1-diiodooctane, with indium powder have shown that while the indium metal is consumed at higher temperatures, the resulting products are often intractable polymeric materials after hydrolysis ereztech.com. This suggests that the organoindium species formed from 1,1-diiodooctane may be unstable or highly reactive, leading to polymerization rather than the formation of well-defined, synthetically useful organometallic reagents. In contrast, diiodomethane is a well-known precursor for iodomethylzinc iodide (ICH2ZnI), a key organometallic reagent in the Simmons-Smith reaction wikipedia.org.

Summary of 1,1-Diiodooctane Reactivity with Indium

| Reactant | Metal | Solvent | Temperature | Outcome | Citation |

| 1,1-Diiodooctane | Indium | DMF | Room Temp | Sluggish reaction | ereztech.com |

| 1,1-Diiodooctane | Indium | DMF | >100 °C | Indium consumed, intractable polymeric materials after hydrolysis | ereztech.com |

Emerging Research Directions and Future Perspectives on 1,1 Diiodooctane

Development of More Sustainable and Greener Synthetic Approaches

The synthesis of 1,1-diiodooctane, like other geminal diiodides, has traditionally involved methods that may not align with modern green chemistry principles. Current research directions focus on developing more sustainable and environmentally benign synthetic routes. An improved procedure for synthesizing functionalized geminal diiodoalkanes, including those with longer alkyl chains like 1,1-diiodooctane, involves the alkylation of diiodomethane (B129776) (CH₂I₂) with alkyl iodides organic-chemistry.org. This method addresses previous limitations such as incomplete conversion and low functional group tolerance organic-chemistry.org.

Key advancements in this area include the optimization of reaction conditions, such as the use of specific bases like sodium hexamethyldisilazide (NaHMDS) or lithium hexamethyldisilazide (LiHMDS) at low temperatures (e.g., -78°C), which has led to complete conversion to geminal diiodides organic-chemistry.org. Sodium anions have been found to be more effective than lithium or potassium variants, and the addition of sodium iodide (NaI) can further enhance yields organic-chemistry.org. This approach offers a reliable and scalable route to these valuable precursors organic-chemistry.org.

Future green synthetic efforts for 1,1-diiodooctane are likely to explore:

Catalytic Methods: Developing highly efficient catalytic systems to reduce reagent waste and energy consumption.

Solvent-Free or Bio-Based Solvents: Investigating reactions in the absence of traditional organic solvents or utilizing environmentally friendly alternatives.

Atom-Economical Reactions: Designing reactions where most atoms of the reactants are incorporated into the final product, minimizing byproducts.

Photocatalysis or Electrocatalysis: Harnessing light or electricity as energy sources to drive reactions, potentially under milder conditions.

These advancements aim to make the production of 1,1-diiodooctane more efficient and environmentally responsible.

Table 1: Potential Green Chemistry Strategies for 1,1-Diiodooctane Synthesis

| Strategy | Description | Expected Benefit |

| Catalytic Processes | Employing transition metal or organocatalysts to facilitate reactions. | Reduced waste, milder conditions, increased selectivity. |

| Solvent Minimization/Replacement | Conducting reactions neat or in greener solvents (e.g., water, ionic liquids, supercritical CO₂). | Lower environmental impact, reduced solvent disposal costs. |

| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the product. | Minimized byproduct formation, improved resource efficiency. |

| Photochemistry/Electrochemistry | Utilizing light or electrical energy to drive transformations. | Reduced need for harsh reagents, potential for novel reactivity. |

Exploration of Unprecedented Reactivity and Catalysis

The geminal diiodide functionality of 1,1-diiodooctane presents a unique platform for exploring novel reactivity and developing new catalytic transformations. A significant aspect of geminal diiodide chemistry involves their interaction with organometallic reagents. For instance, the reaction of 1,1-diiodoalkanes with Grignard reagents at low temperatures (e.g., -78°C) has been shown to generate long-lived α-iodoalkyl iodine ate complexes as observable intermediates researchgate.netnih.gov. This discovery provides crucial mechanistic insights into the iodine/magnesium exchange processes researchgate.net.

The formation of such stable intermediates opens avenues for:

Novel Transformations: The controlled manipulation of these ate complexes could lead to unprecedented carbon-carbon bond-forming reactions or selective functionalizations that are difficult to achieve through other routes.

Catalytic Cycles: Understanding the role of these intermediates can facilitate the design of new catalytic cycles where 1,1-diiodooctane serves as a key component or precursor.

Precursors for Organometallic Reagents: Geminal diiodides are known precursors for organometallic reagents used in important carbon-carbon bond-forming reactions, such as Simmons-Smith cyclopropanation and Takai-Utimoto olefination organic-chemistry.org. Further research could expand the scope and efficiency of these reactions when utilizing 1,1-diiodooctane.

Radical Chemistry: The carbon-iodine bonds in 1,1-diiodooctane are susceptible to radical processes, potentially leading to new radical-mediated coupling or cyclization reactions.

Table 2: Key Reactivity Aspects and Future Catalysis Directions for 1,1-Diiodooctane

| Reactivity Aspect | Description | Future Catalysis Direction |

| α-Iodoalkyl Iodine Ate Complexes | Formation of stable intermediates with Grignard reagents. researchgate.net | Controlled functionalization, enantioselective transformations. |

| Precursor to Organometallics | Conversion to reagents for Simmons-Smith cyclopropanation and Takai-Utimoto olefination. organic-chemistry.org | Expanded scope of C-C bond formations, improved stereoselectivity. |

| Radical Processes | Potential for C-I bond homolysis to generate radical intermediates. | Radical cascade reactions, polymerization initiation. |

| Cross-Coupling Reactions | Potential for participation in metal-catalyzed cross-coupling reactions (e.g., Negishi, Suzuki). | Development of novel coupling partners, greener coupling conditions. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, and scalability, particularly for compounds like 1,1-diiodooctane that may involve reactive intermediates or require precise control. Continuous flow systems allow for better control over reaction parameters, enhanced heat and mass transfer, and safer handling of hazardous reagents or exothermic reactions uni-muenchen.decharettelab.ca.

While specific examples for 1,1-diiodooctane in flow are limited, research groups active in geminal diiodide chemistry have explored flow processes for related transformations. For instance, continuous flow synthesis has been applied to the production of aryldiazomethanes and the lithiation of functionalized arenes and heteroarenes uni-muenchen.decharettelab.ca. The ability to perform reactions in a continuous, automated fashion can lead to:

Enhanced Safety: Reducing the inventory of hazardous materials at any given time.

Improved Reproducibility: Precise control over reaction conditions minimizes batch-to-batch variations.

Scalability: Easier and safer scale-up from laboratory to industrial production.

Automated Optimization: Integration with robotics and AI for rapid reaction screening and optimization.

Future work could involve developing continuous flow reactors for the synthesis of 1,1-diiodooctane itself or for its subsequent transformations into more complex molecules. This would enable rapid optimization of reaction conditions and efficient production.

Table 3: Benefits of Integrating 1,1-Diiodooctane Chemistry with Flow and Automated Platforms

| Benefit | Description | Impact on 1,1-Diiodooctane Research |

| Enhanced Safety | Reduced exposure to reactive intermediates and hazardous reagents. | Safer handling of diiodomethane and organometallic reagents. |

| Improved Efficiency | Faster reaction times, better heat/mass transfer, higher yields. | Accelerated synthesis and transformation of 1,1-diiodooctane. |

| Scalability | Seamless transition from laboratory to large-scale production. | Industrial production of 1,1-diiodooctane and its derivatives. |

| Automated Optimization | Rapid screening of reaction conditions using robotic systems. | Faster discovery of optimal synthetic routes and reaction parameters. |

Advanced In-Situ Spectroscopic Monitoring of Reactions

Advanced in-situ spectroscopic monitoring techniques are crucial for understanding the complex reaction mechanisms and identifying transient intermediates involved in the synthesis and reactivity of compounds like 1,1-diiodooctane. These techniques allow for real-time observation of chemical processes without interrupting the reaction.

Examples of such applications in organic chemistry include:

In-situ Raman Spectroscopy: A low-temperature in-situ Raman spectroscopic method has been developed for detecting unstable intermediates in electro-organic chemistry, proving effective for monitoring the generation of various species researchgate.net. This could be particularly useful for observing the α-iodoalkyl iodine ate complexes formed from 1,1-diiodoalkanes researchgate.net.

Synchrotron Photoionization Mass Spectrometry (PIMS): This technique, combined with chemical ionization (CI) generation using diiodoalkane photolysis, has enabled direct measurements of stabilized Criegee intermediates copernicus.org. While focused on atmospheric chemistry, it demonstrates the utility of advanced mass spectrometry for understanding diiodoalkane reactivity.

NMR Spectroscopy: In-situ NMR spectroscopy can monitor the progress of reactions and identify intermediates by observing changes in chemical shifts and coupling patterns ualberta.ca.

Applying these techniques to 1,1-diiodooctane would provide invaluable data on:

Reaction Kinetics and Mechanisms: Elucidating the precise steps involved in its formation and subsequent transformations.

Intermediate Characterization: Direct observation and structural elucidation of short-lived or unstable intermediates, such as the ate complexes researchgate.net.

Reaction Optimization: Real-time feedback to fine-tune reaction parameters for improved yield, selectivity, and purity.

Table 4: Advanced In-Situ Spectroscopic Techniques and Their Application to 1,1-Diiodooctane

| Technique | Principle | Potential Application for 1,1-Diiodooctane |

| In-Situ Raman Spectroscopy | Measures vibrational modes to identify molecules and their structural changes in real-time. researchgate.net | Characterizing α-iodoalkyl iodine ate complexes and other intermediates. researchgate.net |

| In-Situ NMR Spectroscopy | Monitors changes in nuclear spins to track reaction progress and identify species. ualberta.ca | Elucidating reaction pathways and intermediate formation. |

| Synchrotron Photoionization MS | Ionizes molecules with tunable photons to detect and quantify reactive species. copernicus.org | Studying the photolysis and reactivity of 1,1-diiodooctane. |

| In-Situ IR Spectroscopy | Detects changes in functional groups during a reaction. | Monitoring bond formation/cleavage and reaction completion. |

Synergistic Application of Computational and Experimental Methodologies

The combined power of computational chemistry and experimental methodologies offers a robust approach to accelerating research on 1,1-diiodooctane. Computational methods, such as Density Functional Theory (DFT) calculations, can provide insights into reaction mechanisms, transition states, and the energetics of various pathways, guiding experimental design.

Examples of this synergy in related areas include:

Mechanistic Studies: Computational analysis has supported mechanistic investigations for site-selectivity in various reactions researchgate.net. Similarly, high-level computational studies have been used to rationalize conformer equilibria in diiodoalkane derivatives nih.gov.

Prediction of Properties: Computational models can predict the physicochemical properties and spectroscopic signatures of 1,1-diiodooctane and its intermediates, aiding in their identification and characterization.

Catalyst Design: In silico screening of potential catalysts can identify promising candidates for the synthesis or transformation of 1,1-diiodooctane, reducing the need for extensive experimental trials.

The synergistic application of these methodologies for 1,1-diiodooctane would involve:

Mechanism Elucidation: Using DFT to map out the potential energy surfaces for reactions involving 1,1-diiodooctane, including the formation and reactivity of ate complexes, to understand why certain pathways are favored.

Rational Design: Employing computational tools to design new reagents or catalysts that specifically interact with the 1,1-diiodooctane moiety for desired transformations.

Spectroscopic Assignment: Correlating computed spectroscopic data (e.g., NMR shifts, vibrational frequencies) with experimental observations to confirm the identity of products and intermediates.

Predictive Modeling: Developing models to predict the outcome of reactions under different conditions, optimizing yields and selectivities before experimental execution.

This integrated approach promises to unlock new synthetic possibilities and deepen the fundamental understanding of 1,1-diiodooctane chemistry.

Table 5: Synergistic Computational and Experimental Methodologies for 1,1-Diiodooctane Research

| Methodology Type | Specific Application | Expected Outcome for 1,1-Diiodooctane |

| Computational | DFT calculations for reaction mechanisms and transition states. nih.govresearchgate.net | Deeper understanding of reactivity, identification of rate-determining steps. |

| Computational | Prediction of spectroscopic properties (NMR, IR, MS). | Aiding in the characterization of new compounds and intermediates. |

| Experimental | Synthesis and isolation of new derivatives. | Expanding the library of 1,1-diiodooctane-based compounds. |

| Experimental | Validation of computationally predicted mechanisms and properties. | Confirmation of theoretical insights, guiding further computational studies. |

| Synergistic | Iterative feedback loop between computational predictions and experimental validation. | Accelerated discovery of new reactions and optimized synthetic routes. |

Q & A

Q. How do iodine substituents in 1,1-diiodo-octane influence soot formation in laminar flames?

- Methodological Answer : Perform laser-induced incandescence (LII) or TEM imaging in premixed flames. Compare soot volume fractions and particle sizes with unsubstituted alkanes to quantify iodine’s suppression mechanisms (e.g., radical recombination) .

Data Contradiction Analysis

Q. What strategies resolve contradictions in reported iodine bond dissociation energies (BDEs) for 1,1-diiodo-alkanes?

Q. How should researchers address inconsistencies in 1,1-diiodo-octane’s solubility across different solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.